molecular formula C16H14N4O2S B2404693 Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-15-6

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2404693
CAS No.: 2034414-15-6
M. Wt: 326.37
InChI Key: PLMDLGQWEZEBDZ-UHFFFAOYSA-N
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Description

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate, which is then reacted with hydrazine hydrate to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit pro-inflammatory enzymes or scavenge free radicals, contributing to its anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is unique due to the combination of its three heterocyclic rings, which confer distinct electronic and steric properties. This structural complexity enhances its potential for diverse applications in scientific research and industry.

Biological Activity

The compound Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its therapeutic applications and efficacy in various biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The synthetic pathway often employs reagents such as thiophene derivatives and oxadiazoles to introduce specific functional groups that enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives with pyridine and thiophene rings have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHCT11615
Compound CA54912

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Pyridin-based compounds have also been evaluated for their antimicrobial properties. The presence of thiophene rings enhances the interaction with bacterial membranes, leading to increased permeability and cell death. In vitro tests demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized a series of pyridine derivatives and evaluated their anticancer activity. One compound demonstrated an IC50 value of 60 nM against CDK5, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing
In another study, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against S. aureus, suggesting strong antibacterial properties .

Properties

IUPAC Name

pyridin-2-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(13-3-1-2-6-17-13)20-7-4-11(9-20)14-18-15(22-19-14)12-5-8-23-10-12/h1-3,5-6,8,10-11H,4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMDLGQWEZEBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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